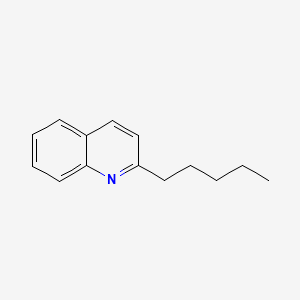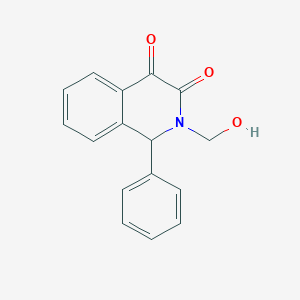
1,5-Bis(2-chloropropan-2-yl)-2,4-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis(2-chloropropan-2-yl)-2,4-dimethylbenzene is an organic compound with a complex structure It consists of a benzene ring substituted with two 2-chloropropan-2-yl groups and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(2-chloropropan-2-yl)-2,4-dimethylbenzene typically involves the alkylation of 2,4-dimethylbenzene with 2-chloropropane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the deprotonation of the benzene ring and subsequent nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
1,5-Bis(2-chloropropan-2-yl)-2,4-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, resulting in the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydrocarbons or dechlorinated products.
科学的研究の応用
1,5-Bis(2-chloropropan-2-yl)-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,5-Bis(2-chloropropan-2-yl)-2,4-dimethylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes nucleophilic substitution, oxidation, or reduction. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.
類似化合物との比較
Similar Compounds
- 1,3-Bis(2-chloropropan-2-yl)-2,4-dimethylbenzene
- 1,5-Bis(2-bromopropan-2-yl)-2,4-dimethylbenzene
- 1,5-Bis(2-chloropropan-2-yl)-3,4-dimethylbenzene
Uniqueness
1,5-Bis(2-chloropropan-2-yl)-2,4-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes.
特性
| 94054-88-3 | |
分子式 |
C14H20Cl2 |
分子量 |
259.2 g/mol |
IUPAC名 |
1,5-bis(2-chloropropan-2-yl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C14H20Cl2/c1-9-7-10(2)12(14(5,6)16)8-11(9)13(3,4)15/h7-8H,1-6H3 |
InChIキー |
CUJLDTZTNSMUDH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C(C)(C)Cl)C(C)(C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



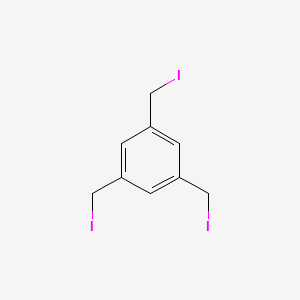

![3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline](/img/structure/B14350478.png)
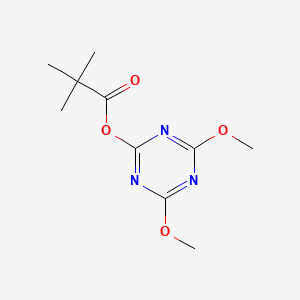

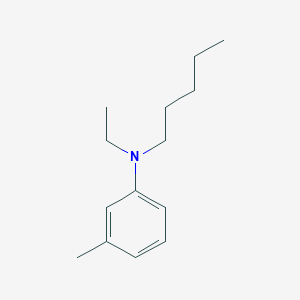
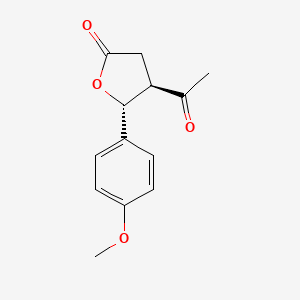
![4-Methoxy-2-[2-(2-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14350513.png)

